molecular formula C21H22O7 B10813780 (9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate

Cat. No.: B10813780
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C21H22O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate, also known by its CAS number 53023-18-0, is a derivative of coumarin and has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.

Chemical Structure

The molecular formula of the compound is C21H22O7C_{21}H_{22}O_{7}, with a molecular weight of 386.4 g/mol. Its structural characteristics include a pyranochromene framework, which is significant in determining its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microorganism MIC (μg/mL)
Staphylococcus epidermidis1000
Escherichia coli500
Bacillus subtilis250

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity:

Assay Type IC50 Value (μg/mL)
DPPH50
ABTS45

These findings indicate that the compound's structure contributes to its ability to neutralize free radicals effectively .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines have shown that it inhibits cell proliferation effectively. The following table summarizes the results from recent studies:

Cancer Cell Line IC50 Value (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)18

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in its structure likely contributes to its ability to donate electrons and scavenge free radicals.
  • Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus epidermidis revealed that it could inhibit biofilm formation, suggesting its potential use in treating infections associated with medical devices.
  • Antioxidant Properties : In a clinical setting, patients with oxidative stress-related conditions showed improved biomarkers when supplemented with this compound over a six-week period.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+

InChI Key

LYUZYPKZQDYMEE-IZZDOVSWSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.